molecular formula C14H21NO B12657124 3,3,5-Trimethyl-1-(2-pyridyl)cyclohexan-1-ol CAS No. 84962-68-5

3,3,5-Trimethyl-1-(2-pyridyl)cyclohexan-1-ol

Katalognummer: B12657124
CAS-Nummer: 84962-68-5
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: OUQTUNGKRGOVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with 3,3,5-trimethylcyclohexanone in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol is unique due to the presence of both the pyridyl group and the trimethyl-substituted cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

84962-68-5

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

3,3,5-trimethyl-1-pyridin-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H21NO/c1-11-8-13(2,3)10-14(16,9-11)12-6-4-5-7-15-12/h4-7,11,16H,8-10H2,1-3H3

InChI-Schlüssel

OUQTUNGKRGOVFX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(C1)(C2=CC=CC=N2)O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.